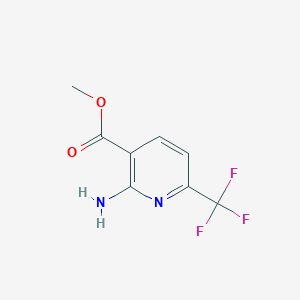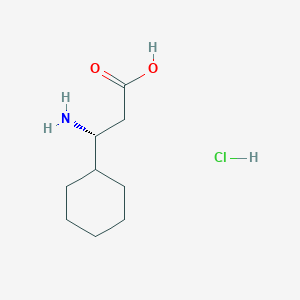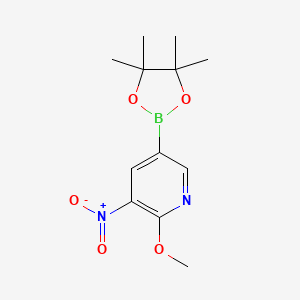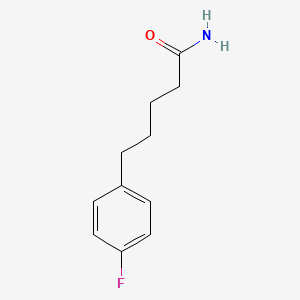
Methyl 2-amino-6-(trifluoromethyl)nicotinate
Overview
Description
Methyl 2-amino-6-(trifluoromethyl)nicotinate: is a chemical compound with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol . This compound is a derivative of nicotinic acid and contains a trifluoromethyl group, which is known for its electron-withdrawing properties. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-6-(trifluoromethyl)nicotinate typically involves the reaction of methyl 2-bromo-6-trifluoromethylpyridine-3-carboxylate with benzophenone imine and cesium carbonate in 1,4-dioxane under microwave irradiation at 150°C for 30 minutes . The reaction mixture is then cooled, diluted with dichloromethane, washed with water, and evaporated under reduced pressure. The residue is purified by chromatography to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Methyl 2-amino-6-(trifluoromethyl)nicotinate is used as a building block in organic synthesis. Its trifluoromethyl group makes it a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. For instance, derivatives of this compound have been investigated as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H function .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds .
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. For example, in the context of HIV-1 research, it acts as an allosteric dual-site inhibitor, blocking both the polymerase and ribonuclease H functions of the reverse transcriptase enzyme . This dual inhibition is achieved by interacting with conserved regions within the enzyme, thereby preventing viral replication.
Comparison with Similar Compounds
- 2-amino-6-(trifluoromethyl)nicotinic acid
- Methyl 2-amino-5-(trifluoromethyl)nicotinate
- Methyl 2-amino-4-(trifluoromethyl)nicotinate
Comparison: Methyl 2-amino-6-(trifluoromethyl)nicotinate is unique due to its specific substitution pattern on the nicotinic acid ring. The trifluoromethyl group at the 6-position significantly influences its chemical reactivity and biological activity compared to other isomers . This unique structure makes it particularly valuable in the synthesis of specialized compounds and in research applications targeting specific enzymes.
Properties
IUPAC Name |
methyl 2-amino-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-3-5(8(9,10)11)13-6(4)12/h2-3H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRQWZWACNVZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1466116.png)

![4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine](/img/structure/B1466119.png)



![4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid](/img/structure/B1466124.png)
![1-Cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1466127.png)

![5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B1466129.png)
